3-fluoro-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide
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Overview
Description
3-fluoro-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a fluorine atom, a methyl group, and a benzenesulfonamide moiety, which contribute to its unique chemical properties and biological activities.
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making indole derivatives valuable for treatment .
Mode of Action
It is known that indole derivatives interact with their targets, leading to various changes . For instance, some indole derivatives have shown inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a variety of biochemical pathways.
Pharmacokinetics
The optimization strategy for designing and synthesizing new series of 2-oxindole conjugates, which this compound is a part of, has been discussed .
Result of Action
It is known that indole derivatives have diverse biological activities . For example, some indole derivatives have shown notable cytotoxicity toward human cancer cell lines .
Action Environment
It is known that the synthesis of indole derivatives involves various factors, including the nature of the substituents and the reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst.
Introduction of the Fluorine Atom: The fluorine atom can be introduced through electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide.
Sulfonamide Formation: The benzenesulfonamide moiety can be introduced by reacting the indole derivative with benzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide: Lacks the fluorine atom, which may affect its biological activity and chemical reactivity.
3-chloro-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide: Contains a chlorine atom instead of fluorine, which can lead to different reactivity and biological effects.
Uniqueness
The presence of the fluorine atom in 3-fluoro-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide enhances its lipophilicity and metabolic stability, making it a unique compound with potentially improved pharmacokinetic properties compared to its analogs .
Properties
IUPAC Name |
3-fluoro-N-(1-methyl-2-oxo-3H-indol-5-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O3S/c1-18-14-6-5-12(7-10(14)8-15(18)19)17-22(20,21)13-4-2-3-11(16)9-13/h2-7,9,17H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGXVJHSNHRIPDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC(=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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